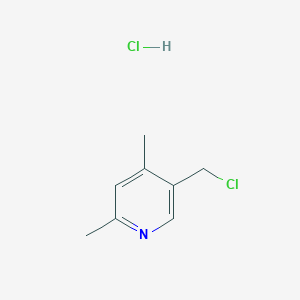

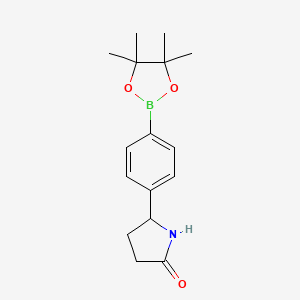

5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-(Chloromethyl)furfural (CMF) is an organic compound that consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colorless liquid .

Synthesis Analysis

The synthesis of 5-(Chloromethyl)furfural (CMF) has been achieved with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst . Another method involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions .

Molecular Structure Analysis

In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Chemical Reactions Analysis

The production of 5-(Chloromethyl)furfural (CMF) derivatives is in the protection of crops from pests . The addition of hydrochloric acid gas facilitates the formation of CMF .

Physical And Chemical Properties Analysis

The compound 5-(Chloromethyl)furfural (CMF) is a colorless liquid . More specific physical and chemical properties of “5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride” were not found in the available resources.

Scientific Research Applications

Photochemical Dimerization

A study on the ultraviolet irradiation of 2-aminopyridine derivatives, including those structurally similar to 5-(Chloromethyl)-2,4-dimethylpyridine hydrochloride, revealed the formation of photodimers. This photochemical process highlights the compound's potential application in synthesizing complex dimeric structures, which could have implications for developing new materials or pharmaceuticals (Taylor & Kan, 1963).

Synthesis and Structural Characterization

Research has been conducted on the synthesis and spectroscopic characterization of novel interaction products of pyridine derivatives with iodine. Such studies provide insights into the chemical behavior and potential applications of pyridine derivatives in medicinal chemistry and materials science (Chernov'yants et al., 2011).

Organic Synthesis Catalysts

The compound 4-(N,N-Dimethylamino)pyridine hydrochloride, related to 5-(Chloromethyl)-2,4-dimethylpyridine hydrochloride, has been used as a recyclable catalyst for the acylation of inert alcohols. This demonstrates the compound's utility as a catalyst in organic synthesis, potentially offering a sustainable and efficient method for various chemical transformations (Liu et al., 2014).

Material Purification Techniques

Studies on the separation and purification of pyridine derivatives, including 2-chloro-5-trichloromethylpyridine, an important intermediate in pharmaceuticals and pesticides, have employed techniques such as extraction, distillation, and column chromatography. These studies underline the significance of purification methods in enhancing the quality and applicability of chemical compounds in various industries (Li, 2005).

Molecular Complexation and Hydrogen Bonding

Research on the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids indicates the importance of microenvironment effects on the behavior of pyridine derivatives. Such findings are crucial for understanding molecular recognition processes, which have implications for drug design and development (Zimmerman et al., 1991).

Future Directions

The synthesis and chemistry of 5-(Chloromethyl)furfural (CMF), a furanic intermediate produced by the acid-catalyzed hydrolysis/dehydration of biomass-derived hexoses, has received a great deal of attention considering their outstanding synthetic possibilities . The production of 5-hydroxymethylfurfural (HMF) is quite established in the recent scientific literature, with a large number of studies having been published in the last few years . There has been a growing interest in the synthesis of 5-chloromethylfurfural (CMF) as a novel building block of similar molecular structure to that of HMF .

properties

IUPAC Name |

5-(chloromethyl)-2,4-dimethylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOJZEGSCPGGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CCl)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

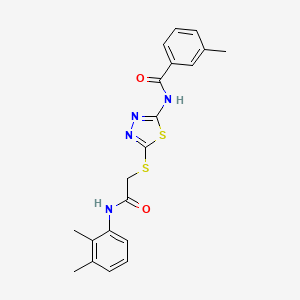

![Methyl 2-(4-fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857838.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2857841.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B2857842.png)

![3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2857843.png)

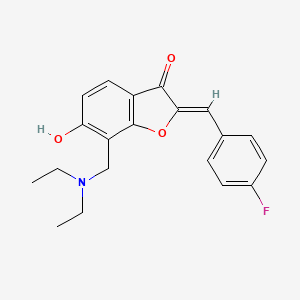

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2857845.png)

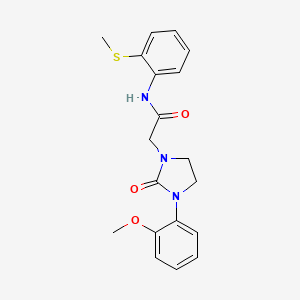

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2857847.png)

![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)

![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)